3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
“3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains two methoxy groups and a pyrrolidine ring, which is a five-membered ring containing nitrogen .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a common feature in many bioactive compounds. It’s a saturated five-membered ring with one nitrogen atom . The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the benzenesulfonamide moiety could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups shows significant potential for applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. Such characteristics underline their potential as Type II photosensitizers in treating cancer, showcasing the therapeutic applications of benzenesulfonamide derivatives in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been studied as inhibitors for various enzymes, indicating their potential in designing therapeutic agents. For instance, N-substituted benzenesulfonamides have shown inhibition capabilities against carbonic anhydrase, a therapeutic target for conditions like glaucoma, epilepsy, and altitude sickness. These inhibitors are explored for their potential mechanism of action, which could guide the development of new therapeutic agents targeting specific enzymes (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Antimicrobial and Antifungal Applications
The synthesis and bioactivity studies of benzenesulfonamide derivatives reveal their potential as antimicrobial and antifungal agents. These compounds have been tested for their cytotoxicity and tumor specificity, alongside their inhibition of carbonic anhydrase isoforms, demonstrating their utility in developing new antimicrobial and antifungal therapies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of both n1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents was essential for strong inhibitors .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have various biological and pharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s worth noting that the stability of such compounds can be influenced by factors such as temperature, ph, and light exposure .
Properties
IUPAC Name |
3-methoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-16-4-3-5-18(12-16)25(21,22)19-14-6-8-15(9-7-14)20-11-10-17(13-20)24-2/h3-9,12,17,19H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXJHOVXCUJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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